molecular formula C8H13NO2 B129409 Heliotridine CAS No. 520-63-8

Heliotridine

Cat. No.: B129409
CAS No.: 520-63-8
M. Wt: 155.19 g/mol
InChI Key: HJSJELVDQOXCHO-UHFFFAOYSA-N
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Description

Heliotridine is a pyrrolizidine alkaloid with the molecular formula C8H13NO2. It is a naturally occurring compound found in various plant species, particularly within the Boraginaceae family. Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities, which can range from therapeutic effects to toxicity .

Mechanism of Action

Target of Action

Heliotridine, a type of pyrrolizidine alkaloid (PA), primarily targets proteins and DNA within cells . These targets play crucial roles in maintaining cellular functions and integrity. The interaction of this compound with these targets can lead to significant changes in cellular function and structure .

Mode of Action

This compound interacts with its targets through a process known as metabolic activation . This process transforms this compound into reactive metabolites that can form adducts with proteins and DNA . These adducts can disrupt the normal function of proteins and DNA, leading to cytotoxicity and genotoxicity .

Biochemical Pathways

This compound affects several biochemical pathways. The primary pathway involves the metabolic activation of this compound by hepatic carboxylesterases, leading to the formation of necine bases, necic acids, and derivatives of necic acids . This process can lead to the formation of pyrrole-protein and pyrrole-DNA adducts, which can disrupt normal cellular functions and lead to cytotoxicity and genotoxicity .

Pharmacokinetics

The pharmacokinetics of this compound, like other PAs, involves absorption, distribution, metabolism, and excretion (ADME). Given its structural similarity to other PAs, it’s likely that this compound shares similar pharmacokinetic properties, including metabolic activation in the liver and potential for systemic distribution .

Result of Action

The primary result of this compound’s action is the induction of cytotoxicity and genotoxicity . This can lead to cellular damage, potentially causing diseases such as liver disease, and even cancer . The severity of these effects can vary depending on the extent of exposure and individual susceptibility .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as certain medications or dietary components, could potentially affect the metabolic activation of this compound . Additionally, factors such as the individual’s health status, genetic factors, and exposure levels can also influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Heliotridine plays a significant role in biochemical reactions, particularly in the context of its toxic effects. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with hepatic carboxylesterases, which hydrolyze this compound to form necine bases and necic acids . These interactions are crucial for the bioactivation of this compound, leading to the formation of reactive metabolites that can bind to proteins and DNA, causing cytotoxicity and genotoxicity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces cell death in human hepatocytes by causing DNA damage and disrupting cell cycle regulation . This compound also affects cell signaling pathways, leading to altered gene expression and cellular metabolism. The compound’s cytotoxic effects are structure-dependent, with open-chained and cyclic this compound-type diesters inducing strong cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation by hepatic enzymes, particularly cytochrome P450 enzymes . This bioactivation leads to the formation of reactive metabolites that can form adducts with DNA and proteins, causing cytotoxicity and genotoxicity . This compound’s toxic effects are mediated by its ability to inhibit mitochondrial metabolism and induce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of metabolic enzymes . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause chronic liver damage, including liver cirrhosis and cancer . The temporal effects of this compound are also dependent on its bioactivation and the formation of reactive metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild hepatotoxicity, while at high doses, it can lead to severe liver damage and even death . Threshold effects have been observed, with certain dosages leading to significant toxic effects. High doses of this compound can cause acute liver failure and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by hepatic enzymes . The compound undergoes hydrolysis by carboxylesterases to form necine bases and necic acids . These metabolites can then undergo further bioactivation by cytochrome P450 enzymes to form reactive intermediates that cause cytotoxicity and genotoxicity . The metabolic pathways of this compound are crucial for its toxic effects and its role in biochemical reactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be hydrolyzed by non-specific blood esterases during transport, leading to the formation of non-toxic metabolites that are excreted via urination . The distribution of this compound within tissues is influenced by its interactions with transporters and binding proteins . These interactions affect the localization and accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules and its post-translational modifications . This compound can be localized to specific compartments or organelles within the cell, where it exerts its toxic effects . The targeting signals and modifications that direct this compound to these locations are crucial for its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heliotridine can be synthesized through the alkaline hydrolysis of (+)-echinatine, a natural pyrrolizidine monoester . The synthesis involves the use of the Corey-Nicolaou double activation method of lactonisation, which is a well-established technique in organic chemistry .

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its limited commercial applications and the complexity of its synthesis. the extraction of pyrrolizidine alkaloids from natural sources, such as plants, is a common practice. This involves processes like solvent extraction, chromatography, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Heliotridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methylene groups attached to the pyrrolizidine ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities and properties .

Properties

IUPAC Name

7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSJELVDQOXCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC=C(C2C1O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871670
Record name 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 1X10+6 mg/L @ 25 °C /Estimated/
Details US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name HELIOTRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000015 [mmHg], 1.5X10-5 mm Hg @ 25 °C /Estimated/
Details US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name Heliotridine
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Details US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name HELIOTRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

520-63-8
Record name Heliotridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124684
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HELIOTRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

58 °C
Details Culvenor CC et al; Aust J Chem 23: 1853 (1970)
Record name HELIOTRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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